N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

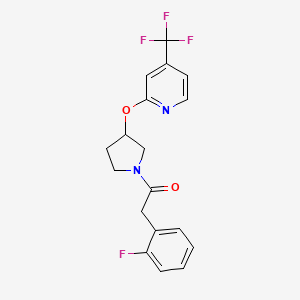

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H23N3O5 and its molecular weight is 409.442. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Potential

- Synthesis and Evaluation as Antipsychotic Agents : Heterocyclic analogues including N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide were synthesized and evaluated for their potential as antipsychotic agents. This involved assessing their binding to various receptors and their effectiveness in vivo, showing promise as backup compounds for established antipsychotics (Norman et al., 1996).

Synthesis Methods and Derivatives

- One-Step Synthesis Approaches : Substituted N-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, closely related to the compound , were synthesized in a simplified one-step process, demonstrating the feasibility of efficient synthesis methods for similar compounds (Chau et al., 1982).

Antimicrobial and Antitubercular Activities

- Evaluation Against Bacterial Strains : Novel quinazolinone analogs, similar in structure to the compound , showed significant antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis, indicating potential for use in treating infectious diseases (Rao & Subramaniam, 2015).

Chemical Properties and Reactions

- Regioselectivity in Alkylation of Amines : Research on the benzoxazole moiety, a component of the compound, indicated its use as a removable directing group in chemical reactions, highlighting the versatility and potential applications of these chemical structures in synthetic chemistry (Lahm & Opatz, 2014).

Potential Therapeutic Uses

- Anti-Pruritic and Immunomodulatory Effects : Derivatives of the compound demonstrated anti-pruritic (anti-itch) activity in models of chronic dermatitis, indicating potential therapeutic uses in conditions like atopic dermatitis (Maekawa et al., 2006).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown anticancer activity against various cancer cell lines .

Mode of Action

Based on the structure and activity of similar compounds, it can be inferred that it may interact with its targets to induce changes at the cellular level, potentially leading to cell cycle arrest and apoptosis .

Biochemical Pathways

Similar compounds have been found to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, which are common mechanisms of action for anticancer agents .

Pharmacokinetics

A compound with a similar structure, n-[(1,3-benzodioxol-5-yl)methyl]benzenesulfonamide, has been synthesized and evaluated for its antiproliferative activity

Result of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2-amino-3-pentanone with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, followed by the reaction of the resulting intermediate with 1,3-benzodioxole-5-carbaldehyde. The final product is obtained by the addition of a carboxamide group to the intermediate.", "Starting Materials": [ "2-amino-3-pentanone", "2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "1,3-benzodioxole-5-carbaldehyde" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-pentanone with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid in the presence of a suitable condensing agent such as N,N'-carbonyldiimidazole or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. This results in the formation of an intermediate.", "Step 2: Reaction of the intermediate with 1,3-benzodioxole-5-carbaldehyde in the presence of a suitable catalyst such as p-toluenesulfonic acid or trifluoroacetic acid. This results in the formation of the final product.", "Step 3: Addition of a carboxamide group to the intermediate using a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide and a suitable amine such as N-methylmorpholine. This results in the formation of the final product." ] } | |

Número CAS |

892263-34-2 |

Fórmula molecular |

C22H23N3O5 |

Peso molecular |

409.442 |

Nombre IUPAC |

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C22H23N3O5/c1-2-3-4-9-25-21(27)16-7-6-15(11-17(16)24-22(25)28)20(26)23-12-14-5-8-18-19(10-14)30-13-29-18/h5-8,10-11H,2-4,9,12-13H2,1H3,(H,23,26)(H,24,28) |

Clave InChI |

ZSFMSUWWPRADCB-UHFFFAOYSA-N |

SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)NC1=O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2760479.png)

![N-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2760480.png)

![2-(Allylsulfanyl)-4-chloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2760481.png)

![2-((5-fluoro-2-methoxyphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2760482.png)

![3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2760484.png)

![7-[5-(2,4-dichlorophenyl)-2-furyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2760485.png)

![1-{[2-(2-Hydroxyethoxy)ethyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2760493.png)

![Benzo[d]thiazol-6-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2760495.png)

![methyl 3-(2-chlorophenyl)-5-[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2760496.png)

![3-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide](/img/structure/B2760498.png)